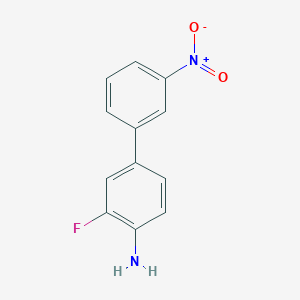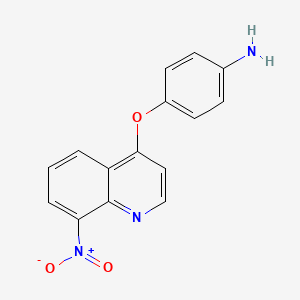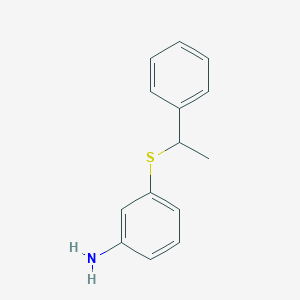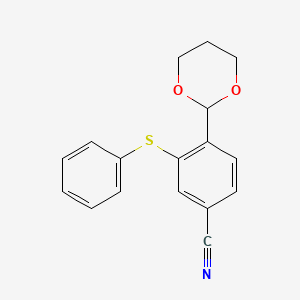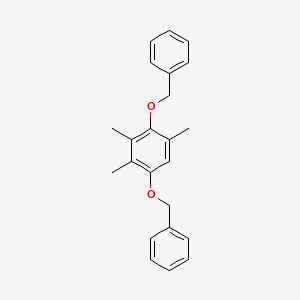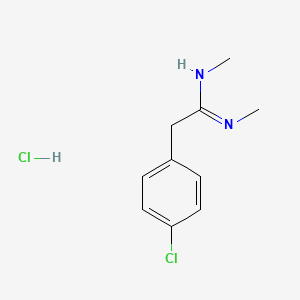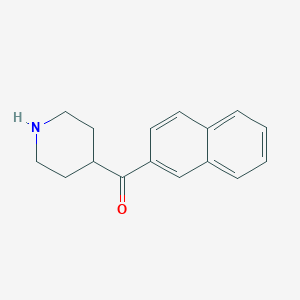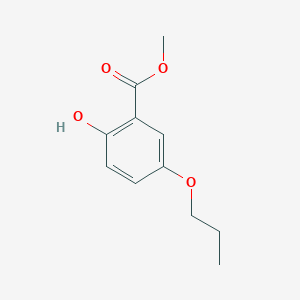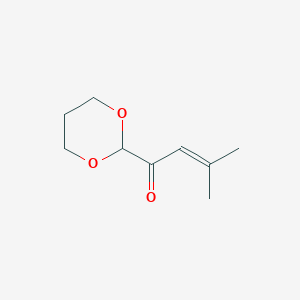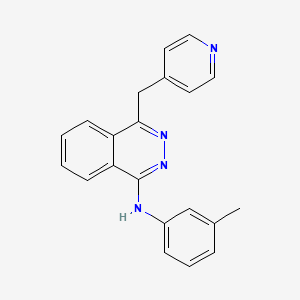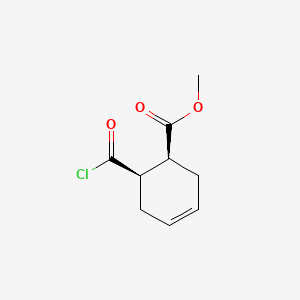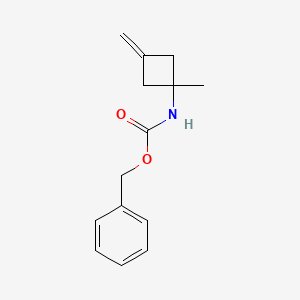
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
描述
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is a compound belonging to the class of carbamates, which are widely used in organic synthesis as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a cyclobutyl ring with a methylidene substituent. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-methyl-3-methylidenecyclobutyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives as the carbonyl source. In the case of this compound, benzyl chloroformate serves as the carbonylating agent. The process is typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutyl ring or the benzyl group.
Reduction: Reduced forms of the carbamate or the benzyl group.
Substitution: Substituted carbamates or benzyl derivatives.
科学研究应用
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the cyclobutyl ring and methylidene substituent.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with a fluorenylmethoxy group.
Uniqueness
Benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is unique due to its cyclobutyl ring with a methylidene substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
benzyl N-(1-methyl-3-methylidenecyclobutyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-11-8-14(2,9-11)15-13(16)17-10-12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3,(H,15,16) |
InChI 键 |
DDCJWLMXKFLIJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C)C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-Methoxyphenyl)-3-methyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B8404086.png)
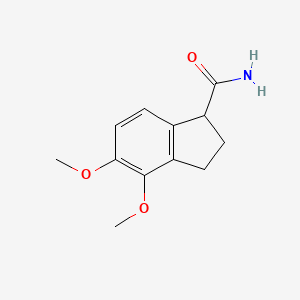
![4-(2-Chlorophenyl)-N,N-diethylthieno[3,2-c]pyridine-6-carboxamide](/img/structure/B8404097.png)
